ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE
Overview
Description
Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl acetate group and a 3,4,5-trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the pyrazole ring with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Studied for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate can be compared with other compounds containing the 3,4,5-trimethoxybenzoyl group:
3,4,5-Trimethoxybenzoic Acid: A simpler compound with similar functional groups but lacking the pyrazole ring.
3,4,5-Trimethoxybenzoyl Chloride: Used as a reagent in the synthesis of various derivatives.
3,4,5-Trimethoxybenzyl Alcohol: Another derivative with potential biological activities.
The uniqueness of ETHYL 2-[3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE lies in its combination of the pyrazole ring and the 3,4,5-trimethoxybenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-[(3,4,5-trimethoxybenzoyl)amino]pyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-5-26-15(21)10-20-7-6-14(19-20)18-17(22)11-8-12(23-2)16(25-4)13(9-11)24-3/h6-9H,5,10H2,1-4H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRMBGHQVBCDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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